7-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile
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Overview
Description
7-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or nitro groups onto the benzofuran ring .
Scientific Research Applications
7-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl: Similar in structure but with different biological activities.
9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine: Another related compound with distinct properties.
Uniqueness
7-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile stands out due to its specific substitution pattern and the resulting unique biological activities.
Properties
CAS No. |
105398-59-2 |
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Molecular Formula |
C9H4FNO2 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
7-fluoro-3-oxo-1H-2-benzofuran-1-carbonitrile |
InChI |
InChI=1S/C9H4FNO2/c10-6-3-1-2-5-8(6)7(4-11)13-9(5)12/h1-3,7H |
InChI Key |
UVBHYOAZHCGCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)C#N)C(=C1)F |
Origin of Product |
United States |
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